2-(2-Chloro-4-fluorophenyl)ethanethioamide

Description

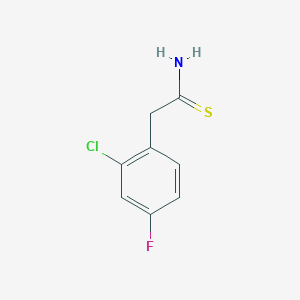

2-(2-Chloro-4-fluorophenyl)ethanethioamide is a substituted ethanethioamide derivative characterized by a phenyl ring bearing chloro (Cl) and fluoro (F) groups at the 2- and 4-positions, respectively, attached to an ethanethioamide backbone. The chloro and fluoro substituents are electron-withdrawing groups (EWGs), likely influencing electronic properties, lipophilicity, and biological interactions.

Properties

IUPAC Name |

2-(2-chloro-4-fluorophenyl)ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNS/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGSTNBGSBXLKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381917 | |

| Record name | 2-(2-chloro-4-fluorophenyl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306937-36-0 | |

| Record name | 2-Chloro-4-fluorobenzeneethanethioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306937-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-chloro-4-fluorophenyl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-(2-Chloro-4-fluorophenyl)ethanethioamide typically involves the reaction of 2-chloro-4-fluoroacetophenone with thioamide under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dichloromethane . The product is then purified through crystallization or other purification techniques to obtain the desired compound in high yield.

Chemical Reactions Analysis

2-(2-Chloro-4-fluorophenyl)ethanethioamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: It can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Chloro-4-fluorophenyl)ethanethioamide is utilized in several scientific research fields:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-fluorophenyl)ethanethioamide involves its interaction with specific molecular targets within cells. It can inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethanethioamide Derivatives

Key Observations :

- Heterocyclic influence : Pyridazine-containing analogs (e.g., compound 21) exhibit extended π-systems, which may enhance binding to biological targets via stacking interactions .

Physical Properties

Melting points and synthetic yields vary significantly with substituents (Table 2).

Table 2: Physical Properties of Ethanethioamide Derivatives

*Estimated based on analogs.

Key Observations :

Key Observations :

- The trifluoromethyl group in ’s compound may require specialized fluorination reagents, increasing synthetic complexity .

Spectroscopic Data

NMR and HRMS data provide insights into electronic environments (Table 4).

Table 4: Spectroscopic Comparison

Key Observations :

Key Observations :

- Pyridazine derivatives (e.g., compound 21) show moderate antifungal activity, attributed to the pyridazine ring’s ability to disrupt microbial membranes .

- Safety profiles vary: The oxazolidinone-containing thioamide in is classified as acutely toxic (oral LD₅₀ < 300 mg/kg) and corrosive, whereas halogenated analogs may have lower acute toxicity due to reduced reactivity .

Biological Activity

2-(2-Chloro-4-fluorophenyl)ethanethioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Chemical Structure and Properties

The compound has the following molecular formula: C8H10ClFNS. Its structure features a thioamide functional group, which is known for its diverse reactivity and biological properties. The presence of the chloro and fluorine substituents on the phenyl ring enhances its biological activity by influencing its interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. The thioamide group can form covalent bonds with nucleophilic sites on proteins, inhibiting enzyme activity. Additionally, the fluorine atom enhances the compound's membrane permeability, facilitating its uptake into cells and increasing efficacy against various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, with a minimum inhibitory concentration (MIC) indicating significant antibacterial activity. For instance, a related compound showed a MIC of 512 µg/mL against Klebsiella pneumoniae, suggesting that similar derivatives may possess comparable efficacy .

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound reveal potential cytotoxic effects against various cancer cell lines. The mechanism may involve modulation of cellular signaling pathways that regulate cell proliferation and apoptosis. Further studies are needed to elucidate specific targets and pathways involved in its anticancer activity .

Case Studies

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against different strains of bacteria. The compound demonstrated significant bactericidal activity, leading to a complete reduction in viable cell counts after 10 hours of exposure at concentrations corresponding to 2× MIC. This study highlights the compound's potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation, the cytotoxic effects of the compound were assessed using various cancer cell lines. Results indicated that treatment with this compound resulted in reduced cell viability and increased apoptosis rates compared to control groups. This suggests that the compound may serve as a lead for further development in cancer therapeutics .

Comparative Analysis

A comparative analysis with similar compounds reveals that the unique substitution pattern of chlorine and fluorine in this compound significantly influences its biological activity. For example:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(4-Fluorophenoxy)ethanimidamide hydrochloride | Contains a fluorophenoxy group | Exhibits different biological activities |

| 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide | Features a methoxy group | Different electronic properties affecting reactivity |

| This compound | Chlorine and fluorine substitutions | Varies in reactivity due to differing halogen effects |

| 2-(2-Fluorophenoxy)ethanamine hydrochloride | Contains a fluorinated phenoxy group | Different biological activity profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.